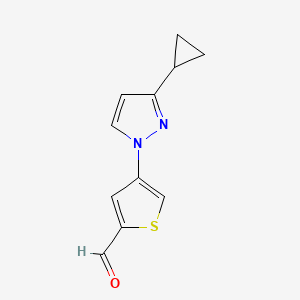
1-Ethyl-N-(pentan-2-yl)-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-N-(pentan-2-yl)-1H-pyrazol-4-amine is an organic compound with a molecular formula of C12H26N2. This compound belongs to the class of pyrazoles, which are characterized by a five-membered ring structure containing two nitrogen atoms. The presence of the ethyl and pentan-2-yl groups attached to the pyrazole ring imparts unique chemical properties to this compound.
Preparation Methods
The synthesis of 1-Ethyl-N-(pentan-2-yl)-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor, such as a 1,3-diketone, with hydrazine or its derivatives under acidic or basic conditions to form the pyrazole ring.
Alkylation: The pyrazole ring is then subjected to alkylation reactions using ethyl halides to introduce the ethyl group at the nitrogen atom.
N-Alkylation: The final step involves the N-alkylation of the pyrazole ring with pentan-2-yl halides to obtain the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-Ethyl-N-(pentan-2-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic media, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.
Scientific Research Applications
1-Ethyl-N-(pentan-2-yl)-1H-pyrazol-4-amine has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Ethyl-N-(pentan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Ethyl-N-(pentan-2-yl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-Ethyl-N-(pentan-2-yl)piperidin-4-amine: This compound has a similar structure but contains a piperidine ring instead of a pyrazole ring.
1-Ethyl-N-(pentan-2-yl)-1H-imidazol-4-amine: This compound contains an imidazole ring, which is another five-membered ring structure with two nitrogen atoms.
The uniqueness of this compound lies in its specific ring structure and the presence of the ethyl and pentan-2-yl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H19N3 |
|---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
1-ethyl-N-pentan-2-ylpyrazol-4-amine |
InChI |
InChI=1S/C10H19N3/c1-4-6-9(3)12-10-7-11-13(5-2)8-10/h7-9,12H,4-6H2,1-3H3 |
InChI Key |
ZWKZCAFNKSEZAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NC1=CN(N=C1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(4-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13290789.png)

![4-[(1-Iodo-2-methylpropan-2-yl)oxy]-1,2-dimethylcyclohexane](/img/structure/B13290802.png)




![2-[2-Chloro-6-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B13290827.png)

![1-[(5-Bromofuran-2-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13290842.png)

![4-[(4-Methylpyrimidin-2-YL)sulfanyl]cyclohexan-1-amine](/img/structure/B13290863.png)
